molecular formula C9H6N4O B14118430 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile

2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile

Cat. No.: B14118430
M. Wt: 186.17 g/mol
InChI Key: SITMWOVIGUQVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile is an organic compound belonging to the class of azobenzenes. These compounds are characterized by the presence of a central azo group (N=N) where each nitrogen atom is conjugated to a benzene ring. This compound is known for its vibrant color and is often used in dyeing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile typically involves the diazotization of 4-aminophenol followed by coupling with malononitrile. The reaction conditions often include acidic environments to facilitate the diazotization process .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile has a wide range of applications in scientific research:

    Chemistry: Used as a dye and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its vibrant color and stability make it particularly useful in dyeing processes and scientific research .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)diazenyl]propanedinitrile

InChI

InChI=1S/C9H6N4O/c10-5-8(6-11)13-12-7-1-3-9(14)4-2-7/h1-4,8,14H

InChI Key

SITMWOVIGUQVHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)O

Origin of Product

United States

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